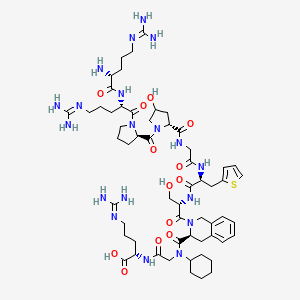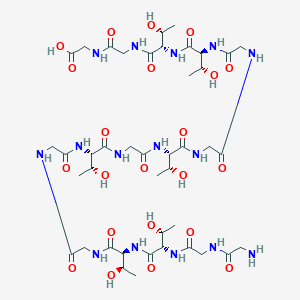
H-Gly-Gly-Thr-Thr-Gly-Gly-Thr-Gly-Thr-Gly-Gly-Thr-Thr-Gly-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS-522 is a potent oligodeoxynucleotide inhibitor of thrombin. It is a 15-mer with the sequence 5′-GGTTGGTGTGGTTGG-3′, which enables it to bind specifically to thrombin exosite I . This compound has shown significant potential in various scientific research applications, particularly in the field of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: GS-522 is synthesized using solid-phase synthesis techniques. The synthesis involves the stepwise addition of nucleotides to a growing chain, which is anchored to a solid support. The process includes deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of GS-522 involves large-scale solid-phase synthesis, ensuring high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: GS-522 primarily undergoes hydrolysis reactions, particularly catalyzed by exonucleases. It is relatively stable in serum compared to other sequences without defined tertiary structures .
Common Reagents and Conditions: The stability of GS-522 in plasma and serum is influenced by its interaction with prothrombin. The degradation process involves a 3′-exonuclease catalyzed hydrolysis .
Major Products Formed: The major products formed from the hydrolysis of GS-522 are shorter oligonucleotide fragments, resulting from the cleavage of the phosphodiester backbone .
Scientific Research Applications
GS-522 has been extensively studied for its potential in various scientific research applications:
Mechanism of Action
GS-522 exerts its effects by binding specifically to thrombin exosite I, inhibiting its activity. The binding of GS-522 to thrombin prevents the cleavage of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . The molecular target of GS-522 is thrombin, and the pathway involved is the inhibition of the coagulation cascade .
Comparison with Similar Compounds
HD22(29): Another DNA aptamer that binds to thrombin with high affinity.
TBA29: A well-known thrombin-binding aptamer with a different sequence and structure.
Uniqueness of GS-522: GS-522 is unique due to its specific sequence and structure, which confer high stability and binding affinity to thrombin. Its ability to form stable complexes with thrombin makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C42H71N15O22 |
|---|---|
Molecular Weight |
1138.1 g/mol |
IUPAC Name |
2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C42H71N15O22/c1-16(58)31(37(74)48-8-23(65)46-13-28(70)55-36(21(6)63)42(79)57-34(19(4)61)40(77)50-10-25(67)47-15-30(72)73)53-29(71)14-51-38(75)32(17(2)59)52-27(69)12-45-24(66)9-49-39(76)33(18(3)60)56-41(78)35(20(5)62)54-26(68)11-44-22(64)7-43/h16-21,31-36,58-63H,7-15,43H2,1-6H3,(H,44,64)(H,45,66)(H,46,65)(H,47,67)(H,48,74)(H,49,76)(H,50,77)(H,51,75)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,56,78)(H,57,79)(H,72,73)/t16-,17-,18-,19-,20-,21-,31+,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
QHRKUKVLFJBEQL-CPVSMZBNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B10837692.png)
![3-[[4-(4-Fluorophenoxy)benzenesulfonyl]-(1-hydroxycarbamoylcyclopentyl)amino]propionic acid](/img/structure/B10837708.png)
![5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole](/img/structure/B10837715.png)
![[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid](/img/structure/B10837723.png)
![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)
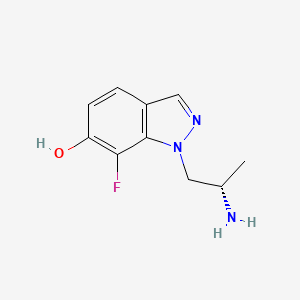
![18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B10837747.png)
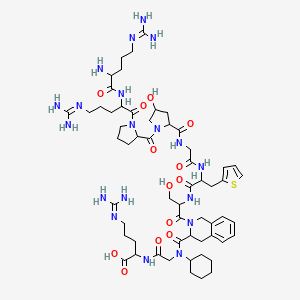
![(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10837754.png)
![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)
![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)
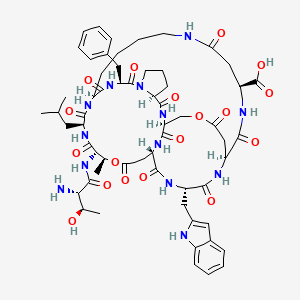
![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)
